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Compound of Interest

Compound Name: Rifalazil

Cat. No.: B15561601

This technical guide provides a comprehensive overview of Rifalazil, a potent
benzoxazinorifamycin antibiotic. Designed for researchers, scientists, and drug development
professionals, this document delves into the core structural features of Rifalazil, its mechanism
of action, and key experimental data.

Introduction to Rifalazil

Rifalazil, also known as KRM-1648, is a semi-synthetic derivative of rifamycin S and a member
of the ansamycin class of antibiotics.[1] It is distinguished by its unique benzoxazinorifamycin
structure, which contributes to its potent antimicrobial activity against a broad spectrum of
bacteria.[2][3] Rifalazil has demonstrated high potency against mycobacteria, including
Mycobacterium tuberculosis, as well as other pathogens such as Chlamydia trachomatis and
Clostridioides difficile.[4][5] Although its development was terminated in 2013 due to severe
side effects, the study of its structure and mechanism of action continues to provide valuable
insights for the development of new antimicrobial agents.[4]

The Benzoxazinorifamycin Core of Rifalazil

The chemical structure of Rifalazil is complex, featuring a macrocyclic ansa-bridge attached to
a naphthoquinone core, which is fused to a benzoxazine ring.[6] This distinct four-ring structure
is a hallmark of this new generation of ansamycins.[2][3]

IUPAC Name: (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-5,12,21,23-
tetrahydroxy-27-methoxy-2,4,16,20,22,24,26-heptamethyl-10-[4-(2-methylpropyl)piperazin-1-
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yl]-1,6,15-trioxo-1,2-dihydro-6H-2,7-(epoxypentadeca[4][ 7][8]trienoimino)[4]benzofuro[4,5-
a]phenoxazin-25-yl acetate[4]

The benzoxazine ring modification, in particular, has been a key area of synthetic exploration to
enhance the pharmacological properties of rifamycins.[9] Structure-activity relationship studies
have shown that modifications to this part of the molecule can significantly impact binding
affinity to the target enzyme and the overall efficacy of the drug.[6]

Mechanism of Action: Inhibition of Bacterial RNA
Polymerase

Rifalazil exerts its bactericidal effect by targeting and inhibiting the bacterial DNA-dependent
RNA polymerase (RNAP).[5][10] This enzyme is crucial for the transcription of genetic
information from DNA to RNA, a fundamental process for bacterial survival.

The primary mechanism involves the high-affinity binding of Rifalazil to the [3-subunit of the
bacterial RNAP.[4][10] This binding occurs within a well-defined pocket on the enzyme,
sterically blocking the path of the elongating RNA transcript.[6][8] This "steric-occlusion™
mechanism effectively halts RNA synthesis, preventing the production of essential proteins and
leading to bacterial cell death.[1][10]

The interaction of Rifalazil with the RNAP is highly specific to the prokaryotic enzyme, with a
significantly lower affinity for the mammalian counterpart, which accounts for its selective
antibacterial activity.[1]
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Mechanism of Action of Rifalazil.

Quantitative Data Summary
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In Vitro Efficacy: Minimum Inhibitory Concentrations

(MIC)

Rifalazil has demonstrated potent in vitro activity against a wide range of bacterial pathogens.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for

Rifalazil against various microorganisms.

Microorganism MIC Range (pg/mL)  MICso (pg/mL) Source(s)
Mycobacterium 64-fold more active (1]
tuberculosis than rifampin
Mycobacterium avium
- 0.25 (MICo0) [12]

complex (MAC)
Methicillin-susceptible
Staphylococcus - 0.0078 [5]
aureus
Methicillin-resistant
Staphylococcus - 0.0078 [5]
aureus
Streptococcus

_ - 0.0001 [5]
pneumoniae
Clostridium difficile - 0.0015 [5]
Helicobacter pylori - 0.004 [5]
Chlamydia

_ 0.00025 - 0.0025 0.000125 [5][13]
pneumoniae
Chlamydia

_ 0.00025 - 0.0025 0.00025 [5][13]
trachomatis
Escherichia coli - 16 [5]
Klebsiella

: - 16 [5]
pneumoniae
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Pharmacokinetic Properties

Pharmacokinetic studies in healthy volunteers have characterized the absorption, distribution,
metabolism, and excretion of Rifalazil.

Parameter Value Condition Source(s)
Half-life (t%2) ~60 hours Healthy volunteers [11][14]
10 mg dose in TB
8.7 + 2.7 hours ] [14]
patients
25 mg dose in TB
8.6 £ 3.6 hours ) [14]
patients
10 mg dose in TB
Cmax 13.5+ 4.6 ng/mL ] [14]
patients
25 mg dose in TB
26.4 £ 11.0 ng/mL ] [14]
patients
10 mg dose in TB
AUC 280.1 + 119.7 ng-h/mL . [14]
patients
25 mg dose in TB
610.3 £ 253.4 ng-h/mL ] [14]
patients
Major metabolites: 25-
deacetyl-
benzoxazinorifamycin
) and 32-hydroxy-
Metabolism o ) Human [2][15]
benzoxazinorifamycin.
Enzymes involved: B-
esterase and
CYP3AA4.
Systemic exposure
(Cmax and AUC)
) ) Healthy male
Food Effect increased with [16][17]
. . , volunteers
increasing dietary fat
content.
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Clinical Trial Data

Rifalazil has been evaluated in clinical trials for various infectious diseases.

Indication Phase Key Findings Source(s)

Once-weekly doses of

10 mg and 25 mg

were well tolerated.

Decreases in sputum
Pulmonary ' CFU counts were (1]
Tuberculosis comparable to

standard therapy, but

results were

statistically

inconclusive.

A single 25 mg dose

of rifalazil showed a
Uncomplicated clinical cure rate of
Genital Chlamydia ' 86% and a 18]
trachomatis Infection microbiological
(Men) eradication rate of

85%, comparable to

azithromycin.

The microbiological
Uncomplicated cure rate for a single
Genital Chlamydia ' 25 mg dose of rifalazil (1]
trachomatis Infection was 84.8%, compared
(Women) to 92.1% for

azithromycin.
Peripheral Artery Bifalazil did nét
Disease (with C. improve exercise |

1] performance or quality  [20][21]

pneumoniae )
. of life compared to
seropositivity)
placebo.
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Experimental Protocols
Determination of Minimum Inhibitory Concentration
(MIC)

The MIC of Rifalazil against various bacterial strains is a critical measure of its in vitro potency.

A generalized broth microdilution method is described below.
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MIC Determination Workflow

Prepare serial dilutions of Rifalazil in 96-well plate

Prepare standardized bacterial inoculum (e.g., 0.5 McFarland)

Inoculate wells with bacterial suspension

Include positive (no drug) and negative (no bacteria) controls

|

Incubate plate at 37°C for 18-24 hours

|

Determine MIC: lowest concentration with no visible growth

|
©
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Generalized workflow for MIC determination.
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Methodology:

o Preparation of Antibiotic Dilutions: A two-fold serial dilution of Rifalazil is prepared in a
suitable broth medium (e.g., Mueller-Hinton Broth for most bacteria, Middlebrook 7H9 for
mycobacteria) in a 96-well microtiter plate.[22][23]

e Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a
turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final
concentration of approximately 5 x 10> colony-forming units (CFU)/mL in each well.[22]

 Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial
suspension. A positive control well (broth and bacteria, no antibiotic) and a negative control
well (broth only) are included.[24]

 Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
For mycobacteria, incubation times are significantly longer (7-14 days).[22][24]

o Result Interpretation: The MIC is determined as the lowest concentration of Rifalazil that
completely inhibits visible growth of the organism.[22]

Intracellular Activity Assay

Given Rifalazil's efficacy against intracellular pathogens like Chlamydia and Mycobacterium,
assessing its activity within host cells is crucial.
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Intracellular Activity Assay Workflow

Seed and culture host cells (e.g., macrophages) in a multi-well plate

\ 4

Infect host cells with bacteria at a specific multiplicity of infection

Y

Wash cells to remove extracellular bacteria

\ 4

Add medium containing serial dilutions of Rifalazil

\ 4

Incubate for a defined period

\ 4

Lyse host cells to release intracellular bacteria

\ 4

Plate serial dilutions of lysate on agar to determine CFU

\ 4

Calculate reduction in intracellular CFU compared to untreated control

Click to download full resolution via product page

Workflow for assessing intracellular activity.
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Methodology:

e Cell Culture: Host cells, such as human macrophages (e.g., THP-1 derived), are seeded in a
multi-well plate and allowed to adhere.[24]

 Infection: The cell monolayers are infected with the bacterial pathogen (e.g., Mycobacterium
tuberculosis or Chlamydia trachomatis) at a predetermined multiplicity of infection.

o Removal of Extracellular Bacteria: After an incubation period to allow for phagocytosis, the
monolayers are washed to remove any bacteria that have not been internalized.

» Antibiotic Treatment: Fresh culture medium containing serial dilutions of Rifalazil is added to
the wells. An untreated control is also included.

 Incubation: The plates are incubated for a specified duration to allow the antibiotic to act on
the intracellular bacteria.

o Cell Lysis and Quantification: At the end of the treatment period, the host cells are lysed to
release the intracellular bacteria. The lysate is serially diluted and plated on appropriate agar
to determine the number of viable bacteria (CFU).[24]

e Analysis: The reduction in intracellular bacterial load in the Rifalazil-treated wells is
calculated relative to the untreated control.[24]

Conclusion

Rifalazil stands out as a potent benzoxazinorifamycin with a well-defined mechanism of action
targeting bacterial RNA polymerase. Its unique structure contributes to its impressive in vitro
and in vivo activity against a range of clinically significant pathogens. While its clinical
development was halted, the extensive research into its structure, mechanism, and
antibacterial spectrum provides a valuable foundation for the rational design of new and
improved rifamycin-class antibiotics. The data and protocols summarized in this guide offer a
comprehensive resource for researchers in the field of antimicrobial drug discovery and
development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Rifamycin - Wikipedia [en.wikipedia.org]

¢ 2. Rifalazil - PubChem [pubchem.ncbi.nlm.nih.gov]

o 3. Development potential of rifalazil - PubMed [pubmed.ncbi.nim.nih.gov]
¢ 4. Rifalazil - Wikipedia [en.wikipedia.org]

¢ 5. medchemexpress.com [medchemexpress.com]

e 6. X-ray crystal structures of the Escherichia coli RNA polymerase in complex with
Benzoxazinorifamycins - PMC [pmc.ncbi.nlm.nih.gov]

o 7. Rifampin-Resistant RNA Polymerase Mutants of Chlamydia trachomatis Remain
Susceptible to the Ansamycin Rifalazil - PMC [pmc.ncbi.nlm.nih.gov]

e 8. journals.asm.org [journals.asm.org]

e 9. Structure-based design of novel benzoxazinorifamycins with potent binding affinity to wild-
type and rifampin-resistant mutant Mycobacterium tuberculosis RNA polymerases - PubMed
[pubmed.ncbi.nim.nih.gov]

e 10. What is Rifalazil used for? [synapse.patsnap.com]
e 11. journals.asm.org [journals.asm.org]

e 12. Activities of the benzoxazinorifamycin KRM 1648 and ethambutol against Mycobacterium
avium complex in vitro and in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

e 13. journals.asm.org [journals.asm.org]

o 14. Safety and Bactericidal Activity of Rifalazil in Patients with Pulmonary Tuberculosis -
PMC [pmc.ncbi.nim.nih.gov]

e 15. go.drugbank.com [go.drugbank.com]

» 16. Effect of food on the pharmacokinetics of rifalazil, a novel antibacterial, in healthy male
volunteers - PubMed [pubmed.ncbi.nim.nih.gov]

e 17. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.benchchem.com/product/b15561601?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Rifamycin
https://pubchem.ncbi.nlm.nih.gov/compound/Rifalazil
https://pubmed.ncbi.nlm.nih.gov/12556219/
https://en.wikipedia.org/wiki/Rifalazil
https://www.medchemexpress.com/rifalazil.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3745299/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3745299/
https://pmc.ncbi.nlm.nih.gov/articles/PMC549232/
https://pmc.ncbi.nlm.nih.gov/articles/PMC549232/
https://journals.asm.org/doi/10.1128/ecosalplus.esp-0017-2019
https://pubmed.ncbi.nlm.nih.gov/22452568/
https://pubmed.ncbi.nlm.nih.gov/22452568/
https://pubmed.ncbi.nlm.nih.gov/22452568/
https://synapse.patsnap.com/article/what-is-rifalazil-used-for
https://journals.asm.org/doi/10.1128/aac.45.7.1972-1976.2001
https://pmc.ncbi.nlm.nih.gov/articles/PMC284646/
https://pmc.ncbi.nlm.nih.gov/articles/PMC284646/
https://journals.asm.org/doi/10.1128/aac.50.2.439-444.2006
https://pmc.ncbi.nlm.nih.gov/articles/PMC90587/
https://pmc.ncbi.nlm.nih.gov/articles/PMC90587/
https://go.drugbank.com/drugs/DB04934
https://pubmed.ncbi.nlm.nih.gov/17463218/
https://pubmed.ncbi.nlm.nih.gov/17463218/
https://www.researchgate.net/publication/6366531_Effect_of_Food_on_the_Pharmacokinetics_of_Rifalazil_a_Novel_Antibacterial_in_Healthy_Male_Volunteers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15561601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

18. | BioWorld [bioworld.com]

19. Randomized, Double-Blind, Multicenter Safety and Efficacy Study of Rifalazil Compared
with Azithromycin for Treatment of Uncomplicated Genital Chlamydia trachomatis Infection in
Women - PMC [pmc.ncbi.nlm.nih.gov]

20. ahajournals.org [ahajournals.org]

21. Anti-chlamydial antibiotic therapy for symptom improvement in peripheral artery disease:
prospective evaluation of rifalazil effect on vascular symptoms of intermittent claudication
and other endpoints in Chlamydia pneumoniae seropositive patients (PROVIDENCE-1) -
PubMed [pubmed.nchbi.nlm.nih.gov]

22. benchchem.com [benchchem.com]
23. benchchem.com [benchchem.com]
24. benchchem.com [benchchem.com]

To cite this document: BenchChem. [An In-Depth Technical Guide to the
Benzoxazinorifamycin Structure of Rifalazil]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15561601#understanding-rifalazil-s-
benzoxazinorifamycin-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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